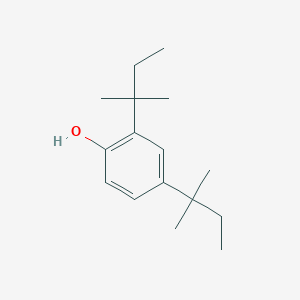

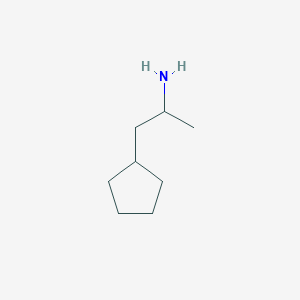

1-Cyclopentylpropan-2-amine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 1-Cyclopentylpropan-2-amine often involves innovative one-pot synthesis methods. For instance, a study reported an efficient one-pot synthesis of polyhydroxyalkyl-substituted pyrroles from cyclopropa-pyranones with primary amines, showcasing the versatility of amine reactions in organic synthesis (Wang et al., 2013). Similarly, the construction of substituted 2-aminophenols through a formal [3 + 3] cycloaddition of alkyl cyclopropanecarboxylate with amines highlights the synthetic utility of amines in complex molecule construction (Yang et al., 2018).

Molecular Structure Analysis

The molecular structure of amines like 1-Cyclopentylpropan-2-amine is crucial for their reactivity and physical properties. Studies focusing on the molecular structure often utilize spectroscopic methods such as NMR and IR spectroscopy for structural elucidation. The molecular structure directly influences the chemical reactivity and the formation of cyclopropyl amines through reactions with enamines and enol ethers, demonstrating the importance of structural analysis in understanding reaction mechanisms (Kadikova et al., 2015).

Chemical Reactions and Properties

1-Cyclopentylpropan-2-amine undergoes various chemical reactions, highlighting its reactivity and potential for creating diverse compounds. The Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles, for instance, is a reaction that showcases the compound's utility in synthesizing complex molecules with high enantioselectivity (Lifchits & Charette, 2008). Additionally, the copper-catalyzed electrophilic amination of cyclopropanols to synthesize β-aminoketones demonstrates the versatility of amines in organic synthesis (Ye & Dai, 2015).

Applications De Recherche Scientifique

Catalysis

A study illustrated the use of Ru/Nb2O5 catalysts for the reductive amination of cyclopentanone to produce cyclopentylamine, showcasing an application in the synthesis of pesticides, cosmetics, and medicines. The catalyst showed excellent performance and stability, highlighting the potential of 1-Cyclopentylpropan-2-amine in catalytic processes (Guo et al., 2019).

Biocatalysis

Research into the synthesis of the anti-thrombotic agent ticagrelor identified biocatalytic routes for producing a key cyclopropyl amine building block, demonstrating the role of 1-Cyclopentylpropan-2-amine in pharmaceutical synthesis through enzyme-mediated processes (Hugentobler et al., 2016).

Material Science

Poly(phenylacetylene)s bearing β-cyclodextrin pendants showed unique enantioselective gelation properties in response to the chirality of a chiral amine. This study underscores the significance of 1-Cyclopentylpropan-2-amine in the development of novel materials with specific chiroptical and gelation properties (Maeda et al., 2011).

Synthetic Methodology

The photochemical production of 1-Aminonorbornanes from aminocyclopropanes, as discussed in a study, showcases the use of 1-Cyclopentylpropan-2-amine in creating new synthetic routes for drug discovery, offering a bioisostere for aniline and demonstrating its potential in reducing metabolic susceptibility in drug development (Staveness et al., 2019).

Safety And Hazards

Propriétés

IUPAC Name |

1-cyclopentylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-7(9)6-8-4-2-3-5-8/h7-8H,2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJKKTYNUKTPTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501306640 | |

| Record name | α-Methylcyclopentaneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501306640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopentylpropan-2-amine | |

CAS RN |

105-23-7 | |

| Record name | α-Methylcyclopentaneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocyclamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | α-Methylcyclopentaneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501306640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOCYCLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DY4LH10D2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.